4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Catalog No.
S2704960
CAS No.
83605-44-1
M.F
C36H36N6Ru
M. Wt
653.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;rutheniu...

CAS Number

83605-44-1

Product Name

4-Methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+)

Molecular Formula

C36H36N6Ru

Molecular Weight

653.79

InChI

InChI=1S/3C12H12N2.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;/h3*3-8H,1-2H3;/q;;;+2

InChI Key

WUWVNHJPTGULIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.[Ru+2]

solubility

not available

Tris(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II), often abbreviated as [Ru(dmbpy)3]2+, is a photochemically and electrochemically active coordination complex. It belongs to the widely studied family of ruthenium polypyridyl compounds, with the parent compound, Tris(2,2'-bipyridine)ruthenium(II) or [Ru(bpy)3]2+, serving as a key performance benchmark. The defining feature of [Ru(dmbpy)3]2+ is the presence of methyl groups at the 4 and 4' positions of each bipyridine ligand. These substituents systematically alter the complex's electronic properties, solubility, and steric profile, leading to distinct and non-interchangeable behavior in critical applications like photoredox catalysis and electrochemiluminescence.

Substituting [Ru(dmbpy)3]2+ with its parent analog, [Ru(bpy)3]2+, or failing to specify a consistent counter-ion (e.g., PF6-, Cl-) can lead to significant process failures and poor reproducibility. The methyl groups are not minor modifications; they induce a ~200 mV shift in oxidation potential, which fundamentally alters catalytic capabilities. Furthermore, these groups significantly increase solubility in common organic solvents, enabling reaction conditions and formulations where [Ru(bpy)3]2+ salts are unusable due to precipitation. The choice of counter-ion also measurably impacts electrochemical behavior and photophysical properties, especially in low-polarity media, making it a critical, non-interchangeable procurement variable for achieving consistent results.

Lower Oxidation Potential Expands Catalytic Scope for Difficult-to-Reduce Substrates

The six electron-donating methyl groups on the dmbpy ligands make the ruthenium center easier to oxidize compared to the unsubstituted [Ru(bpy)3]2+. In acetonitrile, the Ru(II)/Ru(III) oxidation potential for [Ru(dmbpy)3]2+ is +1.06 V vs SCE, a significant cathodic shift from the +1.26 V observed for [Ru(bpy)3]2+ under identical conditions. This means the photoexcited state of [Ru(dmbpy)3]2+ is a more powerful reducing agent, enabling it to drive reactions that are thermodynamically inaccessible with the parent complex.

Evidence DimensionGround State Oxidation Potential (Ru(II/III))
Target Compound Data+1.06 V vs. SCE
Comparator Or Baseline[Ru(bpy)3]2+: +1.26 V vs. SCE
Quantified Difference200 mV lower potential
ConditionsAcetonitrile solvent, vs. Saturated Calomel Electrode (SCE)

This 200 mV difference allows the compound to activate a wider range of organic substrates in photoredox catalysis, making it the correct choice for more challenging reductions.

Enhanced Organic Solvent Solubility for Improved Processability and Formulation

The alkyl groups on [Ru(dmbpy)3]2+ significantly enhance its solubility in organic solvents compared to the more polar [Ru(bpy)3]2+ salts. While direct quantitative g/L data is sparse, numerous studies report the advantageous use of [Ru(dmbpy)3]2+ in solvents like dichloromethane for synthesis, purification, and device fabrication where [Ru(bpy)3]2+ shows poor solubility. This property is critical for applications requiring homogeneous solution processing, such as spin-coating for organic light-emitting diodes (OLEDs) or homogeneous catalysis.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataGood solubility reported in solvents like CH2Cl2
Comparator Or Baseline[Ru(bpy)3]2+ salts: Poor solubility in many common organic solvents
Quantified DifferenceQualitatively significant improvement
ConditionsVarious organic solvents used in synthesis and device fabrication

Improved solubility prevents material precipitation and enables more flexible process design, wider solvent selection, and higher concentration formulations.

Longer Excited-State Lifetime Increases Probability of Bimolecular Events

The excited-state lifetime (τ) of a photosensitizer is a critical parameter determining the efficiency of photochemical reactions. For [Ru(dmbpy)3]2+, the lifetime in room-temperature acetonitrile is 880 ns, which is over 45% longer than the 600 ns lifetime of [Ru(bpy)3]2+ under the same conditions. This extended lifetime provides a larger temporal window for the excited complex to interact with and transfer energy or an electron to a substrate molecule before decaying non-productively.

Evidence DimensionExcited-State Lifetime (τ)
Target Compound Data880 ns
Comparator Or Baseline[Ru(bpy)3]2+: 600 ns
Quantified Difference280 ns longer lifetime (+46.7%)
ConditionsRoom temperature, deaerated acetonitrile solution

A longer excited-state lifetime can directly translate to higher quantum yields and overall efficiency in photocatalytic, sensing, or energy-transfer applications.

Photoredox Catalysis Requiring High Reductive Driving Force

For synthetic transformations involving the reduction of electron-poor or challenging substrates, the lower oxidation potential of [Ru(dmbpy)3]2+ makes its excited state a more potent reductant than that of [Ru(bpy)3]2+. It is the appropriate choice when the standard [Ru(bpy)3]2+ catalyst proves to be ineffective due to insufficient thermodynamic driving force.

Homogeneous Catalysis and Device Fabrication in Non-Polar Organic Media

When a process requires dissolving the ruthenium complex in solvents such as dichloromethane, chloroform, or toluene, the enhanced solubility of [Ru(dmbpy)3]2+ is a key enabling property. This is particularly relevant for creating solution-processed thin films for electroluminescent devices or for running homogeneous catalytic reactions where the insolubility of [Ru(bpy)3]2+ salts would create a heterogeneous, and often less efficient, system.

High-Efficiency Photosensitization and Electrochemiluminescence (ECL) Systems

In applications where the quantum efficiency is limited by the rate of bimolecular energy or electron transfer, the significantly longer excited-state lifetime of [Ru(dmbpy)3]2+ provides a direct advantage. This makes it a preferred candidate for developing high-performance ECL-based biosensors and photosensitized energy conversion systems where maximizing intermolecular events is critical for signal strength and efficiency.

Dates

Last modified: 08-16-2023

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